molecular formula C20H15Cl2N3O2S B14140918 3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B14140918
M. Wt: 432.3 g/mol
InChI Key: LDFFJFHYDUVLRD-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a dichlorobenzene ring, which is further connected to a phenyl ring substituted with an 8-methylimidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid, followed by further functionalization to introduce the sulfonamide group . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The imidazo[1,2-a]pyridine moiety can interact with aromatic residues through π-π stacking, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both dichlorobenzene and imidazo[1,2-a]pyridine moieties provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H15Cl2N3O2S

Molecular Weight

432.3 g/mol

IUPAC Name

3,4-dichloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H15Cl2N3O2S/c1-13-5-4-10-25-12-19(23-20(13)25)15-6-2-3-7-18(15)24-28(26,27)14-8-9-16(21)17(22)11-14/h2-12,24H,1H3

InChI Key

LDFFJFHYDUVLRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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